molecular formula C14H12O2 B1330250 2-Acetoxybiphenyl CAS No. 3271-80-5

2-Acetoxybiphenyl

Cat. No.: B1330250
CAS No.: 3271-80-5
M. Wt: 212.24 g/mol
InChI Key: UZUGIHHGLRFGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxybiphenyl, also known as 2-Biphenylol acetate, is an organic compound with the molecular formula C14H12O2. It is a derivative of biphenyl, where an acetoxy group is attached to the second position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxybiphenyl can be synthesized through several methods. One common approach involves the acetylation of 2-biphenylol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with an acetoxy-substituted aryl halide in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale acetylation processes using acetic anhydride and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-biphenylol and acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-biphenylol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxybiphenyl has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetoxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as an intermediate in various synthetic pathways. Additionally, its derivatives have shown promising pharmacological activities, making it a valuable compound for drug development .

Properties

IUPAC Name

(2-phenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUGIHHGLRFGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283248
Record name 2-Acetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-80-5
Record name 2-Acetoxybiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetoxybiphenyl [compound (41)] was obtained by dissolving 59 g of 2-hydroxybiphenyl in 40 ml of acetic anhydride, adding a small amount of concentrated sulfuric acid, heating them under reflux for 20 min, pouring the reaction mixture in water, filtering the formed crystals and recrystallizing the same from methanol to obtain the compound (41) in a yield of 97%. M.P. 63°-64° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxybiphenyl
Reactant of Route 2
Reactant of Route 2
2-Acetoxybiphenyl
Reactant of Route 3
Reactant of Route 3
2-Acetoxybiphenyl
Reactant of Route 4
Reactant of Route 4
2-Acetoxybiphenyl
Reactant of Route 5
Reactant of Route 5
2-Acetoxybiphenyl
Reactant of Route 6
Reactant of Route 6
2-Acetoxybiphenyl
Customer
Q & A

Q1: What are the synthetic routes to obtain 2-Acetoxybiphenyl?

A1: this compound can be synthesized through a palladium-catalyzed cyclocarbonylation reaction. [] This method involves reacting 2,4-pentadienyl acetates with carbon monoxide (CO) in the presence of a palladium catalyst, such as Palladium(II) chloride bis(triphenylphosphine), triethylamine, and acetic anhydride. This reaction selectively yields phenyl acetates, including this compound, with high efficiency. [] Another approach utilizes the reaction of 5-phenyl-2,4-pentadienyl bromide with a metal carbonyl complex (M = Pd or Pt) under CO to generate 6-phenyl-3,5-hexadienoyl complexes. These complexes can then be heated under CO pressure with triethylamine and acetic anhydride to yield this compound. []

Q2: Has this compound shown any potential for pharmaceutical applications?

A2: While this compound itself hasn't been extensively studied for its biological activity, its derivative, 2'-Acetoxybiphenyl-2-carboxylic acid, and its amide analog, have demonstrated anti-inflammatory and analgesic properties. [, ] This suggests that the this compound scaffold could serve as a starting point for developing novel drug candidates with therapeutic potential.

Q3: Are there alternative synthetic pathways to obtain similar biphenyl compounds?

A3: Yes, the provided research also highlights the palladium-catalyzed carbonylation of o-(bromomethyl)(1-alkenyl)benzenes as a viable method for synthesizing 2-naphthyl acetates, which are structurally similar to this compound. [] This reaction proceeds under similar conditions, utilizing triethylamine and acetic anhydride, and offers a pathway to access related compounds for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.